molecular formula C24H26N4O6S2 B2547351 Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-18-7

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2547351
CAS No.: 361174-18-7
M. Wt: 530.61
InChI Key: JLPUBEOYHCPZBR-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole ring, carbamoyl linkage, phenylsulfonyl group, and a piperazine core substituted with an ethyl carboxylate. This structure integrates multiple pharmacophoric elements:

  • Thiazole moiety: Known for its role in bioactivity, particularly in enzyme inhibition and antimicrobial applications .
  • Piperazine ring: A common scaffold in drug design due to its conformational flexibility and ability to modulate pharmacokinetic properties .
  • Sulfonyl and ethyl carboxylate groups: Improve solubility and metabolic stability .

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S2/c1-3-34-24(30)27-12-14-28(15-13-27)36(31,32)20-10-6-18(7-11-20)22(29)26-23-25-21(16-35-23)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUBEOYHCPZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Derivative : The thiazole moiety is synthesized through the reaction of appropriate thioketones with amines.
  • Piperazine Coupling : The piperazine ring is introduced via coupling reactions with sulfonamides or sulfonic acids.
  • Carbamoylation : The compound is then carbamoylated to introduce the carbamoyl group.
  • Esterification : Finally, ethyl ester formation occurs to yield the target compound.

Antitumor Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

CompoundCell LineIC50 (µM)Mechanism
Ethyl 4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamideMCF-7 (breast cancer)1.98 ± 1.22Apoptosis induction
Ethyl 4-(N-(thiazol-2-yl)-benzenesulfonamide)HT-29 (colon cancer)1.61 ± 1.92Cell cycle arrest

The presence of electron-donating groups, such as methoxy on the phenyl ring, enhances the cytotoxic activity by improving solubility and bioavailability.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. For example, certain thiazole-based compounds have demonstrated effectiveness in animal models of epilepsy, showing a reduction in seizure frequency and severity.

CompoundModelED50 (mg/kg)Effect
Ethyl 4-(N-(thiazol-2-yl)-benzenesulfonamide)PTZ-induced seizures30.5Significant seizure reduction
Thiazole-piperazine conjugateMES model25.0Complete protection

The anticonvulsant effect is believed to result from modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Piperazine Linker : Provides flexibility and may influence binding affinity to biological targets.
  • Methoxy Substitution : Increases lipophilicity and enhances cellular uptake.

Case Studies

A recent study evaluated a series of thiazole-piperazine derivatives for their anticancer properties against various cell lines, highlighting the importance of substituent variations on biological activity. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Additionally, another investigation focused on the anticonvulsant efficacy of these derivatives in animal models, confirming their potential as therapeutic agents for epilepsy management.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility : Piperazine derivatives tolerate diverse substitutions (e.g., thiazole, thiophene, benzothiazole) while retaining bioactivity, as seen in AChE inhibitors and antimicrobial agents .
  • Carbamoyl vs. Hydrazone Linkers : Carbamoyl groups offer superior stability compared to hydrazones, making the target compound a more viable candidate for long-term therapeutic use .
  • Sulfonyl Group Impact : Sulfonyl-containing analogs exhibit improved solubility and target selectivity over methylsulfonyl or trifluoromethyl derivatives .

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